9-Oxa-1-azaspiro[5.5]undecane is a bicyclic compound characterized by a unique spirocyclic structure that incorporates both oxygen and nitrogen atoms within its framework. This compound is part of a broader class of spirocyclic compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities. The presence of the nitrogen atom in a spirocyclic configuration can significantly influence the pharmacological properties of the compound, making it a subject of interest for drug development.
The synthesis and biological evaluation of 9-oxa-1-azaspiro[5.5]undecane derivatives have been documented in various studies, highlighting their potential as therapeutic agents, particularly against tuberculosis and other bacterial infections. Research indicates that these compounds can act as inhibitors of specific proteins, such as the MmpL3 protein in Mycobacterium tuberculosis, which is crucial for bacterial cell wall synthesis and thus represents a viable target for antibiotic development .
9-Oxa-1-azaspiro[5.5]undecane can be classified under the category of heterocyclic compounds, specifically as a spirocyclic compound due to its unique structural characteristics. It is also categorized as a potential pharmaceutical agent due to its demonstrated bioactivity against various pathogens.
The synthesis of 9-oxa-1-azaspiro[5.5]undecane typically involves multi-step organic reactions, including cyclization processes such as Prins cyclization and other methods that facilitate the formation of spirocyclic structures. Recent studies have optimized these synthetic routes to enhance yield and purity while minimizing by-products.
The molecular structure of 9-oxa-1-azaspiro[5.5]undecane features a spiro center where a nitrogen atom is directly bonded to an oxygen atom within a bicyclic system. This unique arrangement contributes to its chemical reactivity and biological activity.
9-Oxa-1-azaspiro[5.5]undecane derivatives have been subjected to various chemical reactions that explore their reactivity patterns:
The reactivity of 9-oxa-1-azaspiro[5.5]undecane is influenced by electronic effects from substituents on the nitrogen atom and steric hindrance from the spiro structure, which can affect reaction rates and product distributions .
The mechanism of action for compounds containing the 9-oxa-1-azaspiro[5.5]undecane core often involves interaction with specific biological targets:
The physical properties of 9-oxa-1-azaspiro[5.5]undecane include:
Key chemical properties include:
The applications of 9-oxa-1-azaspiro[5.5]undecane derivatives are primarily focused on:
The construction of the 1-oxa-9-azaspiro[5.5]undecane scaffold relies heavily on Prins cyclization as a pivotal ring-forming strategy. This approach enables the simultaneous generation of the tetrahydropyran ring and spiro-junction through an intramolecular electrophilic cascade. A representative synthesis begins with N-Boc-protected 4-piperidone derivatives, which undergo carbonyl condensation with homoallylic alcohols under acidic conditions (e.g., BF₃·OEt₂ or TFA). This triggers a stereoselective cyclization that establishes the spiro[5.5]undecane core with the oxygen atom regioselectively incorporated into the tetrahydropyran ring [1] [4].
The bicyclic lactam 9-oxa-2-azaspiro[5.5]undecan-1-one (CAS: 1185320-34-6) serves as a key synthetic intermediate, accessible via oxidative cleavage or lactamization of spirocyclic precursors. This compound (C₉H₁₅NO₂, MW 169.22 g/mol) enables downstream functionalization at the amide carbonyl through reduction to amines or conversion to thioamides [3]. For Boc-protected derivatives like tert-butyl 3-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate (CAS: 374795-42-3), post-cyclization modifications include stereocontrolled hydroxylation or oxidation to introduce chiral handles for further diversification [4] [5].
Table 1: Key Intermediates in Spirocyclic Synthesis
Compound Name | CAS Number | Molecular Formula | Role in Synthesis |
---|---|---|---|
9-Oxa-2-azaspiro[5.5]undecan-1-one | 1185320-34-6 | C₉H₁₅NO₂ | Lactam precursor for N-functionalization |
tert-Butyl 3-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate | 374795-42-3 | C₁₄H₂₅NO₄ | N-Protected spirocyclic alcohol |
1-Oxa-9-azaspiro[5.5]undecane-2-carboxylic acid hydrochloride | 2416236-56-9 | C₁₀H₁₈ClNO₃ | Carboxylic acid derivative for amide coupling |
Stereocontrol in spirocycle synthesis is achieved through asymmetric conjugate addition followed by dipolar cycloadditions. Krasavin et al. demonstrated that enones derived from 1-oxa-9-azaspiro[5.5]undecane undergo Michael addition with glycine imines, generating chiral enolates that participate in intramolecular [3+2] cycloadditions. This cascade constructs pyrrolidine-fused spirocycles with >20:1 diastereoselectivity and 92% ee when catalyzed by Cinchona alkaloid-derived phase-transfer catalysts [1]. The rigidity of the spiro system restricts conformational flexibility, enhancing facial selectivity during cycloaddition [7].
Molecular docking studies reveal that the stereochemistry at C3 significantly influences biological activity. For instance, (3R)-hydroxy derivatives exhibit 5-fold stronger binding to M. tuberculosis MmpL3 protein compared to (3S) isomers, underscoring the importance of stereoselective synthesis for drug discovery [1] [2].
The nitrogen and oxygen atoms within 1-oxa-9-azaspiro[5.5]undecane enable targeted peripheral modifications:
Molecular diversity is quantified by Fsp³ values (0.93 for tert-butyl 3-hydroxy derivatives), indicating high three-dimensionality crucial for membrane penetration in antitubercular agents [4] [1].
Table 3: Bioactive Derivatives via Peripheral Functionalization
Functional Group | Reaction | Biological Target | Activity |
---|---|---|---|
Arylsulfonamide | Sulfonylation with ArSO₂Cl | Carbonic anhydrase IX | Kᵢ = 4–8 nM |
Biaryl amide | HBTU-mediated coupling | M. tuberculosis MmpL3 | MIC₉₀ = 0.12 μM |
4-Fluorobenzyl urea | Isocyanate addition | Soluble epoxide hydrolase | IC₅₀ < 1 nM |
Trifluoromethylpyridine | Buchwald-Hartwig amination | DAAO inhibitor | Kᵢ = 15 nM |
Registry of Compounds:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2